molecular formula C7H4BF7N2 B14132626 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate

4-(Trifluoromethyl)benzenediazonium tetrafluoroborate

Cat. No.: B14132626
M. Wt: 259.92 g/mol
InChI Key: GDXCHUYNORMPJX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C7H4BF7N2. It is a white to off-white solid that is soluble in acetonitrile and dimethyl sulfoxide. This compound is known for its use as a reagent in organic synthesis, particularly in ligand-directed C-H arylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)benzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-(trifluoromethyl)aniline. The process involves the reaction of 4-(trifluoromethyl)aniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of tetrafluoroboric acid to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is typically stored under inert atmosphere in a refrigerator to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

    Coupling Reactions: It can couple with phenols and amines to form azo compounds

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include:

Scientific Research Applications

4-(Trifluoromethyl)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion can act as an electrophile in substitution reactions, a coupling partner in azo coupling reactions, and can be reduced to form amines. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:

This compound is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H4BF7N2

Molecular Weight

259.92 g/mol

IUPAC Name

4-(trifluoromethyl)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C7H4F3N2.BF4/c8-7(9,10)5-1-3-6(12-11)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1

InChI Key

GDXCHUYNORMPJX-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1C(F)(F)F)[N+]#N

Origin of Product

United States

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